Pelretin Pelretin Pelretin is a synthetic retinoid. It was tested in the 1980s on animals in the hopes that it could be used to eliminate wrinkles.
Brand Name: Vulcanchem
CAS No.: 91587-01-8
VCID: VC0538926
InChI: InChI=1S/C23H28O2/c1-17(10-15-21-18(2)8-6-16-23(21,3)4)7-5-9-19-11-13-20(14-12-19)22(24)25/h5,7,9-15H,6,8,16H2,1-4H3,(H,24,25)/b9-5+,15-10+,17-7+
SMILES: CC1=C(C(CCC1)(C)C)C=CC(=CC=CC2=CC=C(C=C2)C(=O)O)C
Molecular Formula: C23H28O2
Molecular Weight: 336.5 g/mol

Pelretin

CAS No.: 91587-01-8

Cat. No.: VC0538926

Molecular Formula: C23H28O2

Molecular Weight: 336.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Pelretin - 91587-01-8

Specification

CAS No. 91587-01-8
Molecular Formula C23H28O2
Molecular Weight 336.5 g/mol
IUPAC Name 4-[(1E,3E,5E)-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hexa-1,3,5-trienyl]benzoic acid
Standard InChI InChI=1S/C23H28O2/c1-17(10-15-21-18(2)8-6-16-23(21,3)4)7-5-9-19-11-13-20(14-12-19)22(24)25/h5,7,9-15H,6,8,16H2,1-4H3,(H,24,25)/b9-5+,15-10+,17-7+
Standard InChI Key YRNAHKPMDMVFMV-GMICYETFSA-N
Isomeric SMILES CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C2=CC=C(C=C2)C(=O)O)/C
SMILES CC1=C(C(CCC1)(C)C)C=CC(=CC=CC2=CC=C(C=C2)C(=O)O)C
Canonical SMILES CC1=C(C(CCC1)(C)C)C=CC(=CC=CC2=CC=C(C=C2)C(=O)O)C
Appearance Solid powder

Introduction

PropertyValue
CAS Number91587-01-8
Molecular FormulaC₂₃H₂₈O₂
Molecular Weight336.47 g/mol
Purity>98% (HPLC)
SMILES NotationC(=C/C(=C/C=C/C1=CC=C(C(O)=O)C=C1)/C)\C=2C(C)(C)CCCC2C
Storage Conditions-20°C

Chemical Synthesis and Manufacturing

The synthesis of Pelretin and its derivatives involves multistep organic reactions emphasizing stereochemical control. A patented method (CN104387221B) outlines the production of Pelretin’s decarboxylation impurity, critical for quality control during manufacturing :

  • Oxidation of Trans-Farnesol:
    Trans-farnesol (C₁₅H₂₆O) is oxidized to trans-farnesal (C₁₅H₂₄O) using mild oxidizing agents, preserving the trans-configuration critical for downstream reactivity.

  • Wittig-Horner Reaction:
    The aldehyde undergoes a stereoselective Wittig-Horner reaction with phosphonate reagents, forming a conjugated diene system with >95% trans-selectivity.

  • Final Coupling:
    A classical Wittig reaction introduces the carboxylic acid moiety, yielding Pelretin. Chromatographic purification achieves 98% purity, meeting pharmaceutical reference standards .

Table 2: Key Synthesis Parameters

StepReagentsYieldPurity
Trans-Farnesol OxidationPyridinium Chlorochromate85%92%
Wittig-Horner ReactionTriethyl Phosphonoacetate78%95%
Final Wittig CouplingCarbethoxyethylidene Triphenylphosphorane70%98%

Pharmacological Applications

Hepatocellular Carcinoma (HCC)

Pelretin’s primary investigational use targets HCC recurrence. Retinoids like Pelretin induce differentiation in malignant hepatocytes by activating RAR-β, suppressing tumor growth in preclinical models. The compound’s decarboxylation impurity (synthesized per CN104387221B) is monitored during production to ensure batch consistency .

Mechanism of Action

As a RAR agonist, Pelretin upregulates p21 and p27 cyclin-dependent kinase inhibitors, arresting the cell cycle at G1/S phase. In vitro studies demonstrate IC₅₀ values of 1.2–2.5 μM against HepG2 cells, comparable to first-line retinoids like all-trans retinoic acid .

QuantityPrice (¥)PurityStorage
25 mg11,886>98%-20°C
500 mgQuote>98%-20°C
1 gQuote>98%-20°C

Future Directions

  • Clinical Trials:
    Initiate Phase I/II trials to establish human pharmacokinetics and therapeutic indices for HCC.

  • Formulation Optimization:
    Explore PEGylation or nanoparticle delivery to enhance bioavailability and reduce hepatic first-pass metabolism .

  • Impurity Profiling:
    Expand quality control protocols using the CN104387221B synthesis method to quantify decarboxylation impurities across production batches .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator